molecular formula C9H10BrClF3N B13461194 {[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B13461194
M. Wt: 304.53 g/mol
InChI Key: BIHZZCJPPQOPGN-UHFFFAOYSA-N
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Description

{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method includes the bromination of a trifluoromethyl-substituted benzene derivative, followed by the introduction of the amine group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a trifluoromethyl-substituted phenylamine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), trifluoromethyl-substituted phenylamine (reduction), and various substituted phenyl derivatives (substitution).

Scientific Research Applications

{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the bromine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)phenol

Uniqueness

{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of structure-activity relationships in biological systems.

Properties

Molecular Formula

C9H10BrClF3N

Molecular Weight

304.53 g/mol

IUPAC Name

1-[4-bromo-3-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9BrF3N.ClH/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H

InChI Key

BIHZZCJPPQOPGN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Br)C(F)(F)F.Cl

Origin of Product

United States

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